1H-Imidazole, 4-fluoro-1,2-dimethyl-5-nitro-
CAS No.: 104575-32-8
Cat. No.: VC18017588
Molecular Formula: C5H6FN3O2
Molecular Weight: 159.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104575-32-8 |
|---|---|
| Molecular Formula | C5H6FN3O2 |
| Molecular Weight | 159.12 g/mol |
| IUPAC Name | 4-fluoro-1,2-dimethyl-5-nitroimidazole |
| Standard InChI | InChI=1S/C5H6FN3O2/c1-3-7-4(6)5(8(3)2)9(10)11/h1-2H3 |
| Standard InChI Key | GGLVNMBXNKDQBR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=C(N1C)[N+](=O)[O-])F |
Introduction
Chemical Identity and Structural Features
1H-Imidazole, 4-fluoro-1,2-dimethyl-5-nitro- is a substituted imidazole derivative characterized by a fluorine atom at position 4, methyl groups at positions 1 and 2, and a nitro group at position 5. Its molecular formula is C₆H₇FN₃O₂, with a molecular weight of 172.15 g/mol. The imidazole ring’s aromaticity is modified by these substituents, influencing its electronic distribution and reactivity.
Substitution Pattern and Electronic Effects
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The fluorine atom at position 4 introduces strong electron-withdrawing effects, directing electrophilic attacks to specific ring positions.
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Methyl groups at positions 1 and 2 provide steric hindrance and moderate electron-donating effects via hyperconjugation.
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The nitro group at position 5 further enhances electron deficiency, making the compound amenable to nucleophilic substitution or reduction reactions .
Physicochemical Properties
The compound’s properties are inferred from structurally related nitroimidazoles :
| Property | Value/Description |
|---|---|
| Molecular Formula | C₆H₇FN₃O₂ |
| Molecular Weight | 172.15 g/mol |
| Density | ~1.62 g/cm³ (estimated) |
| Melting Point | 210–215°C (decomposes) |
| Boiling Point | 365–370°C (extrapolated) |
| Solubility | Soluble in DMSO, DMF; sparingly in H₂O |
| LogP (Partition Coefficient) | 1.8 (predicted) |
Spectral Characterization
Infrared (IR) Spectroscopy
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Nitro Group (NO₂): Strong asymmetric and symmetric stretches at 1520 cm⁻¹ and 1340 cm⁻¹ .
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C-H (Methyl): Bending vibrations at 1380 cm⁻¹ and 1460 cm⁻¹ .
Nuclear Magnetic Resonance (NMR)
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